ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli multicomponent reaction, which typically involves aldehydes, β-ketoesters, and urea/thiourea derivatives. The structure features:
- Position 6: A [(3,4-dimethylbenzenesulfonyl)methyl] substituent, a rare sulfonylmethyl group that introduces steric bulk and electron-withdrawing effects.
- Position 2: A ketone group (2-oxo), critical for hydrogen bonding and structural rigidity.
- Ethyl ester at position 5, common in DHPMs for synthetic versatility .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7S/c1-6-33-23(27)21-18(13-34(29,30)17-9-7-14(2)15(3)11-17)25-24(28)26-22(21)16-8-10-19(31-4)20(12-16)32-5/h7-12,22H,6,13H2,1-5H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGSECYXCMHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst, such as acetic acid, to form the tetrahydropyrimidine core.
Introduction of the Dimethoxyphenyl Group:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and hydrolyzed carboxylic acids.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects at Position 4 :
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and electron-donating capacity compared to fluorophenyl or hydroxyphenyl groups .
- Halogenated Phenyl (e.g., 4-fluorophenyl) : Introduces moderate electron-withdrawing effects, improving metabolic stability .
Position 6 Modifications :
- Methyl vs. Sulfonylmethyl : The sulfonylmethyl group in the target compound likely reduces solubility in polar solvents (e.g., water) but may improve binding affinity to hydrophobic enzyme pockets.
- Thioxo vs. Oxo : Thioxo derivatives (e.g., 2-thioxo in ) exhibit stronger hydrogen-bond acceptor capacity, influencing enzyme inhibition potency .
Ester Variations :
- Ethyl esters are standard, but isopropyl esters (e.g., ) may prolong half-life in vivo due to slower hydrolysis.
Structural and Electronic Insights
- Crystal Packing : Compounds like form hydrogen-bonded dimers via N–H···O interactions, a feature likely conserved in the target compound.
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of methoxy and sulfonyl groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For example:
- Mechanism : Tetrahydropyrimidines have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that a related tetrahydropyrimidine derivative suppressed the growth of human breast cancer cells in vitro by modulating apoptotic pathways (source needed).
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties:
- Mechanism : The compound could inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In animal models of inflammation, related compounds have shown reduced edema and inflammatory markers when administered (source needed).
Antioxidant Activity
The presence of methoxy groups in the structure suggests potential antioxidant activity:
- Mechanism : Antioxidants neutralize free radicals and reduce oxidative stress.
- Research Findings : Studies have indicated that similar compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative damage (source needed).
Research Findings and Data Tables
| Activity Type | Mechanism | Related Studies |
|---|---|---|
| Anticancer | Induction of apoptosis | [Study on breast cancer cells] |
| Anti-inflammatory | Inhibition of cytokines | [Animal model studies] |
| Antioxidant | Free radical scavenging | [Studies on oxidative stress] |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The Biginelli reaction is a common approach for synthesizing dihydropyrimidinone (DHPM) derivatives. Optimize conditions by varying catalysts (e.g., Lewis acids like FeCl₃), solvents (ethanol or acetic acid), and microwave-assisted heating to improve yields (70–85%). Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT) to verify substituent positions and stereochemistry.
- X-ray crystallography for unambiguous conformation analysis (e.g., bond angles, intermolecular interactions) .
- HPLC-MS for purity assessment (>95%) and detecting byproducts .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Employ bacterial minimum inhibitory concentration (MIC) assays for antimicrobial activity and enzyme inhibition studies (e.g., against Mycobacterium tuberculosis enoyl-ACP reductase). Use cancer cell lines (e.g., MCF-7) for cytotoxicity profiling via MTT assays .
Q. How can solubility be enhanced for pharmacological testing?
Modify functional groups (e.g., replace ethyl ester with hydrophilic moieties like carboxylates) or use co-solvents (DMSO/PBS mixtures). Salt formation (e.g., sodium or hydrochloride salts) may also improve aqueous solubility .
Q. What storage conditions ensure compound stability?
Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activities?
Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray diffraction data to correlate crystal packing with bioavailability. Compare with analogs (e.g., 3-bromo or 4-cyanophenyl derivatives) to identify structure-activity relationships (SAR) .
Q. What computational strategies predict binding affinity to target enzymes?
Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., DHFR or kinases). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How do electronic effects of substituents influence derivatization reactivity?
Conduct Hammett analysis to quantify electron-withdrawing/donating effects of the 3,4-dimethoxyphenyl and sulfonylmethyl groups. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
Q. What methodologies address conflicting bioactivity data across studies?
Standardize assay protocols (e.g., fixed cell lines, incubation times) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Use meta-analysis to reconcile differences in IC₅₀ values .
Q. How do halogenated analogs compare pharmacologically?
Synthesize analogs (e.g., 3-bromo or 4-fluorophenyl derivatives) and compare pharmacokinetic profiles via in vitro microsomal stability assays (CYP450 metabolism) and in vivo bioavailability studies (rodent models). Assess SAR using 3D-QSAR models .
Methodological Notes
- Synthesis Optimization : Include control experiments to isolate intermediates and identify rate-limiting steps .
- Crystallography : Refine data with SHELXL and validate using R-factor convergence (<0.05) .
- Bioassays : Normalize data to vehicle controls and use triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
